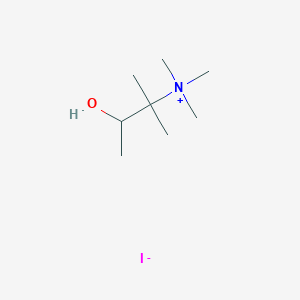
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C8H20INO. This compound is known for its unique structure, which includes a hydroxyl group and a quaternary ammonium center. It is used in various chemical and biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-hydroxy-2-butanone with N,N,N-trimethylamine in the presence of methyl iodide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N,N,2-tetramethylbutan-2-aminium iodide.
Reduction: Formation of 3-hydroxy-N,N,N,2-tetramethylbutan-2-amine.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is used in a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is used in the study of cell membrane dynamics and ion transport.
Industry: It is used in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide involves its interaction with biological membranes. The quaternary ammonium center interacts with the negatively charged phospholipid bilayer, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Choline iodide: Similar structure but with a different alkyl chain.
Tetraethylammonium iodide: Lacks the hydroxyl group.
Tetramethylammonium iodide: Lacks both the hydroxyl group and the specific alkyl chain.
Uniqueness
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is unique due to its combination of a hydroxyl group and a quaternary ammonium center. This structure provides distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
92596-53-7 |
|---|---|
Molecular Formula |
C8H20INO |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
(3-hydroxy-2-methylbutan-2-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H20NO.HI/c1-7(10)8(2,3)9(4,5)6;/h7,10H,1-6H3;1H/q+1;/p-1 |
InChI Key |
TZZDRRNLRGUKEA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C)(C)[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















